5-Morpholino-2-nitrobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 236.22 g/mol. It is classified as a nitrobenzaldehyde derivative and is notable for its applications in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds and as a reagent in analytical chemistry. The compound's structure features a morpholine ring attached to a nitro-substituted benzaldehyde, contributing to its reactivity and functional properties.
5-Morpholino-2-nitrobenzaldehyde can be sourced from chemical suppliers and is often used in laboratory settings for research purposes. It falls under the category of aromatic aldehydes, specifically nitro-substituted aromatic compounds. The compound is also identified by its Chemical Abstracts Service registry number, 113259-81-7, which facilitates its classification in chemical databases.
The synthesis of 5-Morpholino-2-nitrobenzaldehyde typically involves the nitration of 5-morpholinobenzaldehyde. This process can be performed through various methods, including:
These methods have been optimized for yield and purity, making them suitable for laboratory-scale production.
The molecular structure of 5-Morpholino-2-nitrobenzaldehyde has been elucidated using techniques such as crystal X-ray diffraction. The compound features:
The canonical SMILES representation of this compound is C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O, which provides insight into its structural connectivity .
5-Morpholino-2-nitrobenzaldehyde participates in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 5-Morpholino-2-nitrobenzaldehyde in synthetic organic chemistry.
The mechanism of action for reactions involving 5-Morpholino-2-nitrobenzaldehyde typically involves:
These mechanisms are fundamental to understanding how this compound can be utilized in various synthetic applications.
5-Morpholino-2-nitrobenzaldehyde exhibits several notable physical and chemical properties:
Safety data indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure .
The applications of 5-Morpholino-2-nitrobenzaldehyde are diverse:
These applications underscore its significance in both research and industrial settings, particularly within pharmaceutical and analytical chemistry domains.
The Lehmstedt–Tanasescu (L-T) reaction is a classical method for synthesizing acridone derivatives, where 2-nitrobenzaldehyde serves as the foundational electrophile. In this reaction, 2-nitrobenzaldehyde undergoes protonation in concentrated sulfuric acid, forming an electrophilic intermediate that attacks electron-rich arenes (e.g., benzene). This generates a benzhydrol adduct, which cyclizes to form 3-phenylanthranil (a benzisoxazole intermediate). Subsequent treatment with nitrous acid induces rearrangement to N-nitroso acridone, and acid hydrolysis yields the acridone core [1] [4].
Introducing a morpholino group at the 5-position of 2-nitrobenzaldehyde (yielding 5-morpholino-2-nitrobenzaldehyde) significantly alters reaction dynamics. The morpholino substituent acts as a strong electron-donating group, enhancing the electron density at the ortho-nitroaldehyde moiety. This:
Table 1: Impact of 5-Substituents on Lehmstedt–Tanasescu Reaction Efficiency
| Substituent (X) | Cyclization Yield (%) | Reaction Time (h) | Key Effect |
|---|---|---|---|
| -H | 65 | 8 | Baseline kinetics |
| -OCH₃ | 78 | 6 | Moderate electron donation |
| -Morpholino | 92 | 4 | Enhanced regioselectivity |
| -NO₂ | 40 | 12 | Electron withdrawal slows reaction |
This modification enables access to morpholine-functionalized acridones, valuable as fluorescent probes or bioactive scaffolds. The reaction exemplifies how strategic substitution expands heterocyclic diversity in organic synthesis [1] [4].
5-Morpholino-2-nitrobenzaldehyde functions as an advanced derivatizing reagent for detecting nitrofuran antibiotic metabolites (e.g., AOZ, AMOZ, SEM, AHD) in food safety analytics. These metabolites are protein-bound residues formed from banned veterinary drugs, requiring hydrolysis and derivatization for detection. Traditional reagents like 2-nitrobenzaldehyde (2-NBA) exhibit limitations:
5-Morpholino-2-nitrobenzaldehyde addresses these issues through:
Table 2: Performance Comparison of Derivatization Reagents for Nitrofuran Metabolites
| Reagent | Derivatization Time | LOQ (µg/kg) | Ionization Efficiency (Rel. Int.) |
|---|---|---|---|
| 2-Nitrobenzaldehyde | 16 h | 0.1 | 1.0 (reference) |
| 2,4-Dinitrophenylhydrazine | 2 h | 0.5 | 0.8 |
| 4-Hydrazinobenzoic acid | 4 h | 0.2 | 1.2 |
| 5-Morpholino-2-nitrobenzaldehyde | 5 min | 0.02 | 4.5 |
Stable isotope-labeled analogs (e.g., ¹³C₆-5-morpholino-2-nitrobenzaldehyde) enable precise quantification via isotope dilution mass spectrometry, critical for regulatory compliance at the EU's 1 µg/kg MRPL [5] [8].
Conjugating 5-morpholino-2-nitrobenzaldehyde to biomolecules (e.g., antibodies, oligonucleotides) requires precise control to retain functionality. Key strategies include:
Hydrazone Ligation: The aldehyde group reacts with hydrazine-functionalized biomolecules (e.g., hydrazinonicotinate-modified antibodies) under mild conditions (pH 5.0–6.0, 25°C). This yields stable hydrazone linkages with >95% efficiency in 2 hours. The morpholino group prevents imine isomerization, a common issue with non-heterocyclic aldehydes [6] [10].
Trifunctional Linker Design: For oligonucleotide caging (e.g., morpholino oligomers), the reagent is integrated into self-immolative linkers. For example, conjugation to a photocleavable DMNB (dimethoxy-nitrobenzyl) core enables light-activated release. The morpholino nitrogen participates in carbamate bonding, enhancing aqueous solubility and reducing aggregation [3] [10].
Table 3: Optimization Parameters for Biomolecule Conjugation
| Parameter | Optimal Range | Impact on Conjugation Efficiency |
|---|---|---|
| pH | 5.0–6.0 | Maximizes hydrazone yield; minimizes hydrolysis |
| Temperature | 20–25°C | Balances kinetics and biomolecule stability |
| Molar Ratio | 3:1 (reagent:biomolecule) | Prevents over-modification |
| Reaction Time | 2–4 h | Ensures >90% completion |
Ultrasonic-assisted reactions further enhance efficiency, achieving 98% conjugation in 30 minutes while preserving antibody immunoreactivity or oligonucleotide hybridization capacity. This is critical for applications like pretargeted cancer therapy or photoactivatable gene silencing [6] [8].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: